molecular formula C19H19ClN2O B3146781 4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride CAS No. 60794-64-1

4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride

Cat. No. B3146781
CAS RN: 60794-64-1
M. Wt: 326.8 g/mol
InChI Key: LSGBOOSUGGVEFE-UHFFFAOYSA-N
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Description

Pyrrolo[1,4]benzodiazepines are tricyclic compounds that possess a wide range of biological activities . They are considered “privileged structures” due to their broad spectrum of biological activities . The first encounter with these molecules was the isolation of anthramycin from cultures of Streptomyces .


Synthesis Analysis

The synthetic efforts have brought to light some new synthetic methodology . The contemporary work is focused on building trimeric pyrrolo[2,1-c][1,4]benzodiazepines linked together by various heterocyclic and aliphatic chains . A series of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines has been prepared with 2-phthalimidomethylfurans and 1-phthalimidoalkane-2,5-diones as the key intermediates .


Molecular Structure Analysis

The pyrrolo[1,4]benzodiazepine (PBD) tricyclic ring system is represented by three possible structural isomers . The first derivative of any of these ring systems to be synthesized was a pyrrolo[2,1-c][1,4]benzodiazepine, anthramycin .


Chemical Reactions Analysis

Benzodiazepine drugs display molecular features that allow the preparation of metallacycles via C-H activation . These organometallic compounds merit further attention regarding their potential biological effects .


Physical And Chemical Properties Analysis

Benzodiazepine drugs have a chemical structure based on a core formed by the fusion of benzene and diazepine rings . Most of the pharmacologically active benzodiazepines are 5-aryl or pyridinyl substituted on the benzo[1,4]diazepine core .

Mechanism of Action

Target of Action

The primary targets of 4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine hydrochloride are likely to be GABA A receptors . These receptors are the major inhibitory neurotransmitter receptors in the brain and play a crucial role in maintaining the balance between excitatory and inhibitory signals in the brain .

Mode of Action

The compound is likely to interact with its targets by binding to the benzodiazepine site of GABA A receptors . This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the brain .

Biochemical Pathways

The compound’s action primarily affects the GABAergic pathway . By enhancing the effect of GABA, it increases the inhibitory signals in the brain, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

They are extensively metabolized in the liver and excreted via the kidneys . The half-life can vary significantly depending on the specific compound and its metabolism .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include increased inhibitory signaling in the brain , leading to the potential therapeutic effects of benzodiazepines, such as anxiolysis, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, liver function, and genetic factors can influence the metabolism and therefore the efficacy and potential side effects of the compound .

Future Directions

The synthesis of organometallic compounds with potential pharmacological activity has attracted the attention of many research groups . These compounds are not only of interest in terms of psychoactive drugs but also in the search for drug replacements, for example, for cancer treatments .

properties

IUPAC Name

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O.ClH/c1-22-16-10-8-14(9-11-16)19-18-7-4-12-21(18)17-6-3-2-5-15(17)13-20-19;/h2-12,19-20H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGBOOSUGGVEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride
Reactant of Route 2
4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride
Reactant of Route 3
4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride
Reactant of Route 5
4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride
Reactant of Route 6
4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride

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